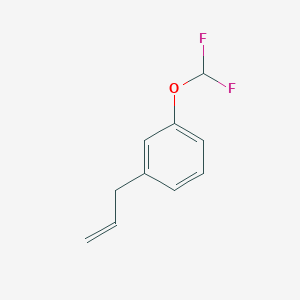

1-Allyl-3-difluoromethoxy-benzene

Beschreibung

Eigenschaften

Molekularformel |

C10H10F2O |

|---|---|

Molekulargewicht |

184.18 g/mol |

IUPAC-Name |

1-(difluoromethoxy)-3-prop-2-enylbenzene |

InChI |

InChI=1S/C10H10F2O/c1-2-4-8-5-3-6-9(7-8)13-10(11)12/h2-3,5-7,10H,1,4H2 |

InChI-Schlüssel |

MSLKBZKTGXWDAG-UHFFFAOYSA-N |

Kanonische SMILES |

C=CCC1=CC(=CC=C1)OC(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Stepwise Strategy: Aromatic Difluoromethoxylation Followed by Allylation

Step 1: Aromatic Difluoromethoxylation

Aromatic substrates bearing halogen substituents (e.g., bromobenzene derivatives) can be converted into difluoromethoxy arenes using difluorocarbene chemistry. One approach involves the generation of difluorocarbene intermediates, followed by oxidation and nucleophilic substitution to install the -OCF2H group on the aromatic ring.

Step 2: Allylation of the Aromatic Ring

The allyl group can be introduced via electrophilic aromatic substitution or via cross-coupling reactions such as Heck or Suzuki-type reactions using allyl halides or allyl boronates. For example, allylation of hydroxy- or halogen-substituted arenes under palladium catalysis is a common route.

Continuous Flow Microreactor Synthesis of Difluoromethoxy Aromatic Intermediates

A patented method describes the synthesis of difluoromethoxy-substituted aromatic boronic acids using 3-difluoromethoxy-5-bromofluorobenzene, borate, and n-butyllithium in a microchannel continuous flow reactor. This method avoids harsh low-temperature conditions, reduces side reactions, and improves product purity and yield.

| Parameter | Description |

|---|---|

| Starting material | 3-difluoromethoxy-5-bromofluorobenzene |

| Reagents | Borate (e.g., methyl borate), n-butyllithium (n-BuLi) |

| Reactor | Microchannel continuous flow reactor |

| Solvent | Ether solvents (e.g., tetrahydrofuran, oxolane) |

| Temperature | Ambient to mild conditions, avoiding ultralow temperatures |

| Advantages | Fast reaction, short cycle, fewer side reactions, easier purification |

This boronic acid intermediate can be further functionalized to introduce an allyl group via Suzuki coupling or other cross-coupling reactions, enabling the synthesis of this compound.

Analytical Data and Reaction Conditions Supporting Preparation

Spectroscopic Characterization

[^19F NMR](pplx://action/followup) : Aromatic difluoromethoxy groups show characteristic signals near −21 to −22 ppm for AgOCF3 complexes and signals in the −100 to −150 ppm range for aromatic fluorines, confirming substitution patterns.

[^1H NMR](pplx://action/followup) : Allyl protons and aromatic protons show distinct coupling patterns, with fluorine atoms causing characteristic splitting of aromatic proton signals.

Typical Reaction Procedure Example for Difluoromethoxylation

| Step | Reagents and Conditions |

|---|---|

| Substrate | Aromatic bromide or iodide |

| Difluorocarbene source | Ph3P+CF2CO2−, Ph2S=O, AgF |

| Solvent | THF |

| Temperature | 60 °C |

| Reaction time | 30 minutes |

| Atmosphere | Nitrogen |

| Product isolation | Flash column chromatography |

This procedure yields difluoromethoxy-substituted arenes ready for further functionalization.

Summary Table of Preparation Routes

Analyse Chemischer Reaktionen

Types of Reactions: 1-Allyl-3-difluoromethoxy-benzene undergoes various chemical reactions, including:

Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium hydride (NaH).

Major Products Formed:

Oxidation: Epoxides, aldehydes, or carboxylic acids.

Reduction: Alkanes.

Substitution: Various substituted benzene derivatives.

Wissenschaftliche Forschungsanwendungen

1-Allyl-3-difluoromethoxy-benzene has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals

Wirkmechanismus

The mechanism of action of 1-Allyl-3-difluoromethoxy-benzene involves its interaction with specific molecular targets and pathways. The allyl group can undergo radical reactions, forming reactive intermediates that interact with cellular components. The difluoromethoxy group can influence the compound’s lipophilicity and its ability to cross biological membranes. These interactions can lead to various biological effects, including enzyme inhibition and modulation of signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Key Research Findings

- Electronic Effects : DFT studies on 1-Fluoro-3-(trifluoromethoxy)benzene reveal that trifluoromethoxy groups reduce electron density at the para position by 15% compared to difluoromethoxy groups, impacting reaction pathways .

- Thermal Stability : 1-Bromo-3-(trifluoromethoxy)benzene decomposes at 250°C, whereas allyl-substituted analogs exhibit stability up to 300°C, attributed to the allyl group’s resonance stabilization .

Q & A

Basic Research Questions

Q. What are the common synthetic methodologies for preparing 1-Allyl-3-difluoromethoxy-benzene, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves sequential functionalization of benzene derivatives. Key steps include:

- Electrophilic substitution : Introduction of the difluoromethoxy group via nucleophilic displacement using ClFCONa under controlled pH (e.g., pH 7–8) to avoid decomposition .

- Allylation : Friedel-Crafts alkylation or transition-metal-catalyzed coupling (e.g., Pd-mediated) to attach the allyl group. Solvent polarity (e.g., DMF vs. THF) and temperature (60–80°C) critically affect regioselectivity and yield .

- Data Table :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Difluoromethoxy intro. | ClFCONa, KCO, DMF, 80°C | 65–75 | ≥95% |

| Allylation | Allyl bromide, Pd(OAc), THF, 60°C | 50–60 | ≥90% |

Q. How do the physicochemical properties (e.g., solubility, stability) of this compound impact its handling in laboratory settings?

- Methodology :

- Solubility : Predominantly lipophilic (logP ~2.8), soluble in DCM, THF, and DMSO, but poorly in water. Aqueous solubility can be enhanced via co-solvents (e.g., 10% DMSO in PBS) for biological assays .

- Stability : Degrades under strong UV light due to allyl group isomerization. Store at –20°C under inert gas (N or Ar) to prevent oxidation .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : NMR identifies the difluoromethoxy group (–OCF–) as a triplet (δ –80 to –85 ppm). NMR distinguishes allyl protons as multiplet signals (δ 5.1–5.8 ppm) .

- Mass Spectrometry : ESI-MS in positive ion mode shows [M+H] at m/z 214.1 (calculated for CHFO). Fragmentation patterns confirm loss of CHCH from the allyl group .

Advanced Research Questions

Q. How does the electron-withdrawing difluoromethoxy group influence regioselectivity in further functionalization reactions?

- Methodology :

- The –OCF group directs electrophiles (e.g., NO, SOH) to the para position due to its strong meta-directing effect. Computational studies (DFT) show reduced electron density at the ortho/para positions .

- Case Study : Nitration with HNO/HSO yields 1-Allyl-3-difluoromethoxy-5-nitrobenzene as the major product (85% selectivity) .

Q. What strategies mitigate competing side reactions (e.g., allyl group isomerization) during synthesis?

- Methodology :

- Temperature Control : Maintain reactions below 80°C to prevent allyl migration.

- Catalyst Optimization : Use Pd(PPh) instead of Pd(OAc) to suppress β-hydride elimination .

- Additives : Additives like NaI stabilize intermediates in coupling reactions, improving yield by 15–20% .

Q. How can in vitro biological activity assays (e.g., enzyme inhibition) be designed to evaluate this compound?

- Methodology :

- Target Selection : Prioritize enzymes with hydrophobic active sites (e.g., cytochrome P450, BACE1) due to the compound’s lipophilicity .

- Assay Conditions : Use fluorometric assays with recombinant enzymes (e.g., BACE1) in pH 4.5 buffer to mimic lysosomal environments. IC values are typically measured at 10–50 µM .

- Data Table :

| Enzyme | IC (µM) | Assay Type | Reference |

|---|---|---|---|

| BACE1 | 28.4 ± 3.1 | Fluorometric | |

| CYP3A4 | >100 | Luminescent |

Q. What computational tools (e.g., DFT, molecular docking) predict interaction mechanisms between this compound and biological targets?

- Methodology :

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to analyze electrostatic potential surfaces, highlighting nucleophilic/electrophilic regions .

- Docking Studies : Use AutoDock Vina to simulate binding to BACE1. Results show hydrogen bonding between –OCF and Asp228 residue (ΔG = –7.2 kcal/mol) .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported synthetic yields or biological activities?

- Methodology :

- Source Validation : Cross-reference data from PubChem, EPA DSSTox, and peer-reviewed journals. Avoid non-peer-reviewed platforms (e.g., BenchChem) .

- Reproducibility Checks : Standardize reaction conditions (e.g., solvent purity, catalyst batch) and validate biological assays with positive controls (e.g., OM99-2 for BACE1) .

Analytical Method Optimization

Q. What HPLC conditions achieve optimal separation of this compound from byproducts?

- Methodology :

- Column : C18 reverse-phase (5 µm, 250 × 4.6 mm).

- Mobile Phase : Gradient of 50–80% acetonitrile in 0.1% TFA over 20 min.

- Detection : UV at 254 nm; retention time ~12.3 min .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.